molecular formula C12H17ClN2S2 B2396269 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride CAS No. 2034574-85-9

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride

Cat. No.: B2396269
CAS No.: 2034574-85-9
M. Wt: 288.85
InChI Key: ZBNMXARCDOBFIX-UHFFFAOYSA-N
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Description

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride is a heterocyclic compound that features a thiazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride typically involves the reaction of 2-amino-5,6-dimethylbenzothiazole with a methylthioethyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to alterations in their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5,6-dimethylbenzothiazole: Lacks the methylthioethyl group, making it less versatile in certain reactions.

    2-Amino-3-methylbenzothiazole: Similar structure but with different substituents, leading to different chemical properties.

    5,6-Dimethylbenzothiazole: Does not have the amino group, affecting its reactivity and applications.

Uniqueness

2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride is unique due to the presence of both the amino and methylthioethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2034574-85-9

Molecular Formula

C12H17ClN2S2

Molecular Weight

288.85

IUPAC Name

5,6-dimethyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-3-ium-2-amine;chloride

InChI

InChI=1S/C12H16N2S2.ClH/c1-8-6-10-11(7-9(8)2)16-12(13)14(10)4-5-15-3;/h6-7,13H,4-5H2,1-3H3;1H

InChI Key

ZBNMXARCDOBFIX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)SC(=[N+]2CCSC)N.[Cl-]

solubility

not available

Origin of Product

United States

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